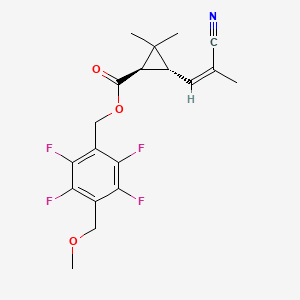
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
Vue d'ensemble
Description
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid typically involves the reaction of 2-aminothiazole with glyoxylic acid. The reaction is carried out under acidic conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:
Starting Materials: 2-aminothiazole and glyoxylic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Isolation: Crystallization to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it can inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process . In cancer research, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A precursor to (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid with similar biological activities.
2-Amino-4-thiazoleacetic acid: Another thiazole derivative with comparable properties.
Uniqueness
This compound is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C5H5N3O3S |
|---|---|
Poids moléculaire |
187.18 g/mol |
Nom IUPAC |
2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10) |
Clé InChI |
URGSBEYHHRKMJL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)N)C(=NO)C(=O)O |
Synonymes |
2-(2-amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid 2-ATHIAA |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














